4,6-Dichlorofuro[3,2-c]pyridine
Description
Structural Significance and Isomeric Considerations within Furo[x,y-c]pyridines
The fusion of a furan (B31954) and a pyridine (B92270) ring can result in several isomers, depending on the points of fusion and the orientation of the heteroatoms. The notation "[x,y-c]" specifies the bond of the pyridine ring to which the furan ring is fused. Besides furo[3,2-c]pyridine (B1313802), other common isomers include furo[2,3-b]pyridine (B1315467), furo[3,2-b]pyridine (B1253681), and furo[2,3-c]pyridine (B168854). semanticscholar.org Each isomer possesses a distinct electronic landscape and, consequently, different reactivity and potential applications.
The furo[3,2-c]pyridine structure is an analogue of isoquinoline, a key component in many biologically active compounds. This structural similarity has spurred interest in furo[3,2-c]pyridines as potential pharmacophores. acs.org The arrangement of the furan's oxygen and the pyridine's nitrogen atoms influences the molecule's ability to participate in hydrogen bonding and other intermolecular interactions, which are critical for biological activity.
| Isomer | Parent Compound | Key Structural Feature |
| Furo[3,2-c]pyridine | Furan fused at the 3,2-position of the pyridine 'c' face. | |
| Furo[2,3-b]pyridine | Furan fused at the 2,3-position of the pyridine 'b' face. | |
| Furo[3,2-b]pyridine | Furan fused at the 3,2-position of the pyridine 'b' face. | |
| Furo[2,3-c]pyridine | Furan fused at the 2,3-position of the pyridine 'c' face. |
Rationale for Research Focus on the 4,6-Dichlorofuro[3,2-c]pyridine Scaffold
While specific research on this compound is limited in publicly available literature, the rationale for its investigation can be inferred from the broader context of medicinal chemistry and materials science. The introduction of chlorine atoms onto the pyridine ring of the furo[3,2-c]pyridine scaffold can significantly modulate its physicochemical properties.
Halogen atoms, particularly chlorine, are known to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. Furthermore, the chloro substituents provide reactive handles for further chemical modifications through various cross-coupling reactions. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The electron-withdrawing nature of chlorine can also influence the electronic properties of the heterocyclic system, potentially tuning its biological target affinity and pharmacokinetic profile. The presence of two chlorine atoms at the 4 and 6 positions offers distinct opportunities for selective functionalization.
Historical Context of Furo[3,2-c]pyridine Synthesis and Applications in Chemical Science
The synthesis of the furo[3,2-c]pyridine ring system has been a subject of interest for several decades, with various synthetic strategies being developed. Historically, the construction of this fused heterocycle has often been challenging due to the sensitivity of the furan ring to the acidic or oxidative conditions frequently employed in pyridine ring synthesis. semanticscholar.org
Early methods often involved the construction of the pyridine ring onto a pre-existing furan derivative. One of the historically significant methods for the synthesis of furo[3,2-c]pyridines involves the Curtius rearrangement of 3-(2-furyl)acryloyl azide. researchgate.net More contemporary approaches have focused on transition-metal-catalyzed reactions, which often offer milder reaction conditions and greater functional group tolerance. nih.gov For instance, palladium-catalyzed cross-coupling reactions have become a powerful tool for the construction of such fused systems.
The applications of furo[3,2-c]pyridine derivatives have primarily been explored in the field of medicinal chemistry. They have been investigated as potential antipsychotic agents, kinase inhibitors, and ligands for various receptors. acs.orgacs.org The structural resemblance to other biologically active heterocycles continues to drive research into the synthesis and evaluation of novel furo[3,2-c]pyridine derivatives.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichlorofuro[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNXCJXVMOWCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=NC(=C21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,6 Dichlorofuro 3,2 C Pyridine and Derivatives
Foundational Strategies for Furo[3,2-c]pyridine (B1313802) Core Construction
The assembly of the fused furo[3,2-c]pyridine ring system can be achieved through various strategic bond formations. These methods often involve the construction of one of the heterocyclic rings onto a pre-existing partner ring or the tandem formation of both rings.
Cyclization Reactions and Annulation Processes
Cyclization and annulation reactions represent the cornerstone of synthetic approaches to furo[3,2-c]pyridines. These processes involve the intramolecular or intermolecular formation of new rings to build the desired bicyclic structure.
Intramolecular Friedel–Crafts alkylation is a powerful method for forming carbocyclic and heterocyclic rings. In the context of furo[3,2-c]pyridine synthesis, this reaction has been employed to construct the piperidine (B6355638) ring onto a furan (B31954) core, leading to hydrogenated analogues. nih.gov This approach typically involves the generation of an electrophilic center on a side chain attached to the furan ring, which then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich furan.
One of the described methods for synthesizing tetrahydrofuro[3,2-c]pyridines utilizes 3-substituted furans as starting materials. nih.gov The intramolecular Friedel–Crafts alkylation of alcohols, alkenes, or acetylenes tethered to the furan ring can afford the desired tetrahydrofuro[3,2-c]pyridines. nih.gov The success of these reactions often depends on the nature of the tether and the reaction conditions, with 6-membered ring formation being generally favored. masterorganicchemistry.com
A related strategy involves a domino sequence of dearomatization/ipso-cyclization/Michael-type Friedel–Crafts alkylation, which has been catalyzed by Au(I). nih.gov
| Starting Material Type | Key Transformation | Product | Reference |
| 3-Substituted Furan with Alcoholic Side Chain | Intramolecular Friedel–Crafts Alkylation | Tetrahydrofuro[3,2-c]pyridine | nih.gov |
| 3-Substituted Furan with Alkenyl Side Chain | Intramolecular Friedel–Crafts Alkylation | Tetrahydrofuro[3,2-c]pyridine | nih.gov |
| 3-Substituted Furan with Acetylenic Side Chain | Intramolecular Friedel–Crafts Alkylation | Tetrahydrofuro[3,2-c]pyridine | nih.gov |
Gold catalysis has emerged as a potent tool in organic synthesis, particularly for the activation of alkynes and allenes towards nucleophilic attack. Gold-catalyzed cascade reactions offer an efficient means to construct complex polycyclic systems in a single operation. A facile and practical approach to building a furopyridinyl motif involves the gold-catalyzed cascade cyclization of readily accessible diynamides. acs.orgnih.gov This strategy can lead to the formation of four new bonds and two additional heteroaromatic rings in one step. acs.orgnih.gov The resulting polycyclic N-heterocycles have shown potential as blue luminous materials with high fluorescence quantum yields. acs.orgnih.gov
Another example is the direct and atom-economical synthesis of fused indoles through a gold-catalyzed cascade cyclization of diynes. acs.org This process proceeds via an intramolecular cascade of 5-endo-dig hydroamination followed by a 6- or 7-endo-dig cycloisomerization, yielding various fused indole (B1671886) derivatives in good to excellent yields. acs.org While not directly producing furo[3,2-c]pyridines, this methodology highlights the power of gold catalysis in constructing fused heterocyclic systems from acyclic precursors.
| Catalyst | Substrate | Key Steps | Product Type | Reference |
| Gold(I) | Diynamide | Cascade Cyclization | Furo[2,3-c]isoquinoline and 6H-furo[3′,2′:5,6]pyrido[3,4-b]indole derivatives | acs.orgnih.gov |
| Gold(I) | Diyne | 5-endo-dig hydroamination, 6- or 7-endo-dig cycloisomerization | Fused Indoles | acs.org |
The Pictet–Spengler reaction is a classic and reliable method for synthesizing tetrahydroisoquinolines and related heterocyclic systems. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to close the ring. wikipedia.org
A semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been developed based on the Pictet–Spengler reaction. nih.govnih.govresearchgate.net This approach utilizes the condensation of the readily available 2-(5-methylfuran-2-yl)ethanamine with various commercially available aromatic aldehydes, followed by an acid-catalyzed cyclization. nih.govnih.govresearchgate.net This method provides a direct route to a range of 4-substituted tetrahydrofuro[3,2-c]pyridines in reasonable yields. nih.govnih.govresearchgate.net The success of the reaction is influenced by the electronic nature of the substituents on the aromatic aldehyde, with electron-donating groups generally leading to higher yields. nih.govresearchgate.net
| Aldehyde Substituent | Catalyst | Solvent | Yield | Reference |
| Electron-donating | Acid | Various | Higher | nih.govresearchgate.net |
| Electron-withdrawing | Acid | Various | Lower | nih.govresearchgate.net |
The development of catalyst-free synthetic methods is highly desirable from both an economic and environmental perspective. A novel and efficient strategy for the synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) has been reported. bohrium.comresearchgate.netresearchgate.net This reaction proceeds at room temperature in hexafluoroisopropyl alcohol (HFIP) without the need for a catalyst, affording the desired products in yields ranging from 35% to 84%. bohrium.comresearchgate.net
The mild reaction conditions are attributed to the mutual activation of the 3-alkynyl-4-pyrone fragments. bohrium.comresearchgate.net This method represents the first example of a tandem formation of both the furan and pyridine (B92270) rings of the furo[3,2-c]pyridine framework in a single step. bohrium.comresearchgate.net The required 3-alkynyl-4-pyrone substrates can be readily prepared via Sonogashira coupling of 3-bromo-4-pyrones. bohrium.comresearchgate.net
| Substrate | Reagent | Solvent | Temperature | Yield | Reference |
| 3-Alkynyl-4-pyrone | Ammonium acetate | Hexafluoroisopropyl alcohol | Room Temperature | 35-84% | bohrium.comresearchgate.netresearchgate.net |
Oxidative tandem cyclizations provide a powerful platform for the rapid construction of complex heterocyclic molecules from simple starting materials. While a direct application to the synthesis of 4,6-Dichlorofuro[3,2-c]pyridine from enaminones has not been explicitly detailed, related methodologies for other heterocyclic systems suggest its potential. For instance, a copper(II) trifluoroacetate-catalyzed oxidative tandem cyclization/1,2-alkyl migration of readily available enamino amides has been developed for the synthesis of pyrrolin-4-ones. nih.gov This reaction demonstrates the feasibility of using oxidative conditions to trigger cyclization cascades.
Furthermore, a visible-light-induced, radical-triggered tandem cyclization of o-hydroxyaryl enaminones has been shown to provide facile access to 3-CF2/CF3-containing chromones. nih.gov This photoredox-catalyzed process highlights the potential of using radical intermediates to initiate the formation of fused heterocyclic rings. These examples of oxidative tandem cyclizations of enaminones serve as a conceptual blueprint for potential future strategies towards the synthesis of substituted furo[3,2-c]pyridines.
| Substrate | Catalyst/Conditions | Key Transformation | Product | Reference |
| Enamino amides | Cu(TFA)2 | Oxidative tandem cyclization/1,2-alkyl migration | Pyrrolin-4-ones | nih.gov |
| o-Hydroxyaryl enaminones | Visible light, photoredox catalyst | Radical-triggered tandem cyclization | 3-CF2/CF3-containing chromones | nih.gov |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis is a cornerstone in the synthesis of complex heterocyclic systems like furo[3,2-c]pyridines. Palladium-based catalysts are particularly prominent, enabling a range of powerful bond-forming reactions that are essential for constructing the fused ring system.
A convenient method for preparing functionalized benzo korea.ac.krfuro[3,2-c]pyridines, which are derivatives of the core furo[3,2-c]pyridine structure, utilizes a palladium-catalyzed intramolecular Heck reaction. korea.ac.krysu.am This strategy involves the cyclization of suitably prepared phenoxy pyridines. The synthesis begins with the nucleophilic displacement of a chlorine atom from a 4-chloropyridine (B1293800) by a 2-bromophenol, yielding a 2-bromophenoxy pyridine intermediate. korea.ac.krysu.am This intermediate is then subjected to an intramolecular Heck reaction, where the palladium catalyst facilitates the formation of a new carbon-carbon bond, leading to the construction of the furan ring fused to the pyridine system. ysu.am
The effectiveness of the Heck cyclization is highly dependent on the reaction conditions, including the choice of catalyst, ligand, and base. ysu.am A screening of various conditions has shown that catalysts like palladium(II) acetate (Pd(OAc)₂) are effective. ysu.am The choice of ligands and bases can significantly influence the yield of the desired benzo korea.ac.krfuro[3,2-c]pyridine product. ysu.am
| Catalyst / Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | 120 °C | - | researchgate.net |
| Pd(OAc)₂ | Na₂CO₃ | DMA | Reflux | 59 | ysu.am |
| Pd(OAc)₂ | K₂CO₃ | DMF | Reflux | 21 | ysu.am |
Table comparing various conditions for Palladium-catalyzed intramolecular Heck reactions. The yield refers to the cyclized benzo korea.ac.krfuro[3,2-c]pyridine product.
This intramolecular C-H arylation approach provides a powerful tool for creating multiply fused heteroaromatic compounds from pyridine amide precursors. beilstein-journals.org The reaction's success can be significantly enhanced by the addition of an appropriate phosphine (B1218219) ligand, improving yields for the cyclized products. beilstein-journals.org
The Sonogashira coupling reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is a key step in a versatile, multi-step synthesis of furo[3,2-c]pyridine derivatives. nih.gov The strategy involves an initial palladium/copper-catalyzed cross-coupling of a functionalized pyridine, such as an o-methoxyalkynylpyridine, with a terminal alkyne. nih.gov
Following the successful Sonogashira coupling, the resulting alkynylpyridine intermediate undergoes an electrophilic cyclization to form the furan ring. nih.gov This cyclization can be initiated by various electrophiles like iodine (I₂). nih.gov This two-step process provides a convenient route to furopyridines, as the required methoxypyridine starting materials are often more readily available than other precursors. nih.gov This methodology has been successfully applied to produce 2,3-disubstituted benzo[b]furans and can be adapted for biologically important furopyridines. nih.gov
A domino approach combining an intermolecular Sonogashira coupling with an intramolecular carbanion-yne cyclization has also been developed to afford 2,3-disubstituted benzo[b]furans, showcasing the versatility of this reaction in synthesizing furan-fused systems. organic-chemistry.org
The synergy between palladium and copper catalysts is fundamental to many advanced synthetic methods for heterocycles, most notably the Sonogashira reaction. wikipedia.orglibretexts.org In these processes, the reaction is understood to proceed via two interconnected catalytic cycles. libretexts.org The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide, which then acts as the coupling partner in a transmetalation step with the palladium complex. libretexts.orgyoutube.com
This dual catalytic system allows the reaction to proceed under mild conditions, such as at room temperature, which is advantageous for the synthesis of complex and sensitive molecules. wikipedia.orglibretexts.org One-pot syntheses leveraging this co-catalysis have been developed to assemble furo[2,3-b]pyridones from 3-iodopyridones, terminal alkynes, and organic halides. nih.gov This involves the integration of two sequential palladium-mediated reactions: a Sonogashira coupling followed by a Wacker-type heteroannulation process, demonstrating a highly efficient assembly of the core structure. nih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. These reactions are valued for their atom economy and ability to rapidly generate molecular complexity.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-established acid-catalyzed, three-component reaction involving a heterocyclic amidine (like 2-aminopyridine), an aldehyde, and an isonitrile. nih.govbeilstein-journals.org It is a powerful tool for synthesizing imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines, which are prevalent scaffolds in medicinal chemistry. nih.govrug.nl
Interestingly, a significant adaptation of this reaction has been shown to produce furan-fused pyridine systems. nih.gov In an unusual outcome of the GBB reaction, the use of pyridoxal (B1214274) as the aldehyde component led to the formation of a 2,3-diamino-furo[2,3-c]pyridine skeleton. nih.gov It is proposed that the Schiff base formed from pyridoxal and 2-aminopyridine (B139424) undergoes a cyclization involving the phenolic hydroxyl group of the pyridoxal moiety, rather than the expected cyclization onto the pyridine nitrogen. This deviation from the standard GBB pathway provides a novel route to the furo[2,3-c]pyridine (B168854) core, an isomer of the target furo[3,2-c]pyridine system. nih.gov This finding opens avenues for further exploration of MCRs in the synthesis of diverse furopyridine isomers.
| Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Key Product Scaffold | Reference |
| Standard GBB | 2-Aminoazine | Aldehyde | Isonitrile | Imidazo[1,2-a]pyridine | nih.govbeilstein-journals.orgbeilstein-journals.org |
| Unusual GBB | 2-Aminopyridine | Pyridoxal | Isonitrile | Furo[2,3-c]pyridine | nih.gov |
Table comparing the standard Groebke-Blackburn-Bienaymé (GBB) reaction with an adaptation leading to a furopyridine scaffold.
Specific Approaches for Halogenation and Introduction of Chlorine Atoms
The introduction of chlorine atoms onto the furo[3,2-c]pyridine scaffold to produce this compound requires specific halogenation methods. Because the pyridine ring is an electron-deficient system, electrophilic aromatic substitution can be challenging and often requires harsh conditions. nih.govyoutube.com
A well-documented and effective method for introducing chlorine at the 4-position of the furo[3,2-c]pyridine system involves the use of a furopyridone intermediate. The synthesis starts with the corresponding furo[3,2-c]pyridone, which is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction, known as aromatization, converts the pyridone tautomer into the chloro-substituted aromatic pyridine ring. A similar strategy can be envisioned to install the second chlorine atom at the 6-position, potentially starting from a 4,6-dihydroxypyridine precursor before the furan ring formation or by direct chlorination of a furo[3,2-c]dione. The use of reagents like triphosgene (B27547) in the presence of an alkali is also a known method for converting dihydroxypyrimidines to dichloropyrimidines, illustrating a relevant chlorination technique for related heterocyclic systems. google.com
Direct Halogenation Techniques for the Furo[3,2-c]pyridine Ring System
Direct chlorination of the unsubstituted furo[3,2-c]pyridine core is not a commonly employed strategy for obtaining the 4,6-dichloro derivative. This is largely due to the electronic properties of the fused ring system. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. libretexts.org Electrophilic attack on pyridine, when it does occur, typically requires harsh conditions and proceeds with a preference for the 3-position. libretexts.orgquora.com
The presence of the fused furan ring complicates this reactivity. While furan itself is highly reactive towards electrophiles, the deactivating influence of the pyridine nitrogen atom makes direct, controlled dichlorination at the 4- and 6-positions highly challenging. Such a reaction would likely suffer from a lack of regioselectivity, leading to a mixture of chlorinated isomers and potential side reactions on the furan ring. Consequently, more controlled, multi-step synthetic routes are favored to ensure the precise installation of chlorine atoms at the desired positions.
Conversion of Hydroxyl or Oxo Precursors to Dichloro Derivatives
A robust and widely utilized method for the synthesis of this compound involves the chemical transformation of a corresponding precursor containing hydroxyl or oxo functional groups at the 4- and 6-positions. This approach leverages the reliable conversion of pyridinones (or their tautomeric hydroxypyridines) to chloropyridines using dehydrating/chlorinating agents.
The most common reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction involves heating the precursor, such as 4,6-dihydroxyfuro[3,2-c]pyridine or its tautomeric dione (B5365651) form, in phosphorus oxychloride. This process effectively replaces the C-O bonds with C-Cl bonds, leading to the formation of the target dichlorinated compound.
A documented approach involves preparing substituted furopyridones from appropriate starting materials. researchgate.net For instance, substituted furopropenoic acids can be converted into their corresponding azides, which are then cyclized through heating to form furopyridones. researchgate.net These furopyridone intermediates are then aromatized and chlorinated in a single step with a reagent like phosphorus oxychloride to yield the desired chloro derivatives of furo[3,2-c]pyridine. researchgate.net
Table 1: General Transformation of Furopyridone to Chloro-furopyridine
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| Furo[3,2-c]pyridone | Phosphorus oxychloride (POCl₃) | Chloro-furo[3,2-c]pyridine | researchgate.net |
Regioselective Chlorination Strategies
Achieving the specific 4,6-dichloro substitution pattern on the furo[3,2-c]pyridine core requires precise control over the reaction, known as regioselectivity. The synthetic strategies employed are designed to direct the chlorination to these exact positions.
The most effective regioselective strategy is the one described previously: the chlorination of precursors with defined functionality . By starting with a furo[3,2-c]pyridine scaffold that already possesses oxo or hydroxyl groups at the C4 and C6 positions, the subsequent reaction with phosphorus oxychloride ensures that the chlorine atoms are introduced exclusively at these sites. researchgate.net This method circumvents the selectivity problems associated with direct halogenation of the unsubstituted heterocycle.
Other advanced strategies for achieving regioselectivity in pyridine systems could theoretically be adapted for this synthesis:
Synthesis from Pre-chlorinated Building Blocks: A highly controlled method involves constructing the furo[3,2-c]pyridine ring system from a pyridine starting material that already contains the necessary chlorine atoms. For example, a suitably substituted 4,6-dichloropyridine could be used as a building block to subsequently construct the fused furan ring, thus guaranteeing the final position of the chlorine atoms.
Directed Ortho-Metalation (DoM): This strategy involves using a directing group on the pyridine ring to guide a metalating agent (like a strong lithium base) to an adjacent position. The resulting organometallic intermediate can then react with a chlorine-containing electrophile. While not specifically documented for this compound, the principle has been demonstrated in the functionalization of other pyridine derivatives. mdpi.com
Halogen-Metal Exchange: In molecules that are already halogenated, a halogen-metal exchange reaction can be used to selectively replace one halogen with a metal, which can then be quenched or used in a cross-coupling reaction. The regioselectivity of this exchange can be controlled, offering a pathway to complex, specifically substituted pyridines. mdpi.com
These regioselective methods, particularly the conversion of oxo precursors, are fundamental to the successful and efficient synthesis of this compound.
Chemical Reactivity and Functionalization of 4,6 Dichlorofuro 3,2 C Pyridine
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Moiety
The furan component of the furo[3,2-c]pyridine (B1313802) system is an electron-rich five-membered heterocycle, making it susceptible to electrophilic aromatic substitution (EAS). Generally, furan is significantly more reactive than benzene (B151609) in EAS reactions. The substitution typically occurs preferentially at the C2 and C5 positions (α-positions), as the cationic intermediate (the Wheland intermediate) formed during the reaction is better stabilized by resonance compared to attack at the C3 or C4 (β-positions). In the case of the furo[3,2-c]pyridine ring system, the positions corresponding to C2 and C3 of furan are available for substitution.
Based on the established reactivity of furan, electrophilic attack on 4,6-Dichlorofuro[3,2-c]pyridine is predicted to occur at the C3 position, which is alpha to the furan's oxygen atom. However, the pyridine (B92270) ring, particularly when bearing electron-withdrawing chloro substituents, deactivates the fused ring system towards electrophiles. Furthermore, the acidic conditions often employed for EAS reactions can lead to protonation of the pyridine nitrogen, further deactivating the entire molecule. quimicaorganica.org Consequently, forcing conditions may be required to achieve electrophilic substitution. For related benzo-fused furopyridine isomers, such as benzo[b]furo[2,3-c]pyridines, electrophilic reactions like nitration and acylation have been shown to occur on the benzene ring rather than the furan or pyridine moieties. researchgate.net For this compound, specific research findings on EAS are scarce, but reactions like nitration, halogenation, or Friedel-Crafts acylation would likely target the C3 position if the furan ring's reactivity can overcome the deactivating effect of the dichloropyridine portion.
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is amplified by the presence of two electron-withdrawing chlorine atoms at the C4 and C6 positions. This electronic arrangement makes the chlorinated positions highly susceptible to nucleophilic aromatic substitution (SNAr). In pyridine systems, positions 2 and 4 (ortho and para to the nitrogen) are particularly activated for SNAr because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. stackexchange.comyoutube.com
In this compound, both the C4 and C6 positions are activated towards nucleophilic attack. The relative reactivity of the two positions can be influenced by steric and electronic factors. Studies on other 4-chlorofuro[3,2-c]pyridine (B1586628) derivatives have demonstrated that the chlorine atom can be readily displaced by various nucleophiles. researchgate.netresearchgate.net For instance, reactions with alkoxides (sodium ethoxide, propoxide) and cyclic secondary amines (morpholine, piperidine (B6355638), pyrrolidine) have been successfully performed. researchgate.netresearchgate.net This suggests that this compound would readily react with a range of O- and N-nucleophiles.
The regioselectivity of the substitution (C4 vs. C6) would depend on the specific nucleophile and reaction conditions. In similar systems like 2,6-dichloropyridines, the regioselectivity of SNAr can be tuned by the solvent and the nature of the substituent at the C3 position. researchgate.net For this compound, it is plausible that one chlorine atom could be selectively substituted under controlled conditions, leaving the second chlorine available for subsequent functionalization.
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Sodium Ethoxide | 4-Ethoxy-2-(3-pyridyl)furo[3,2-c]pyridine | researchgate.net |
| 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Morpholine | 4-Morpholino-2-(3-pyridyl)furo[3,2-c]pyridine | researchgate.net |
| 4-Chloro-2-phenylfuro[3,2-c]pyridine | Piperidine | 4-Piperidino-2-phenylfuro[3,2-c]pyridine | researchgate.net |
| Chloro-substituted furo[3,2-c]pyridine | Hydrazine (B178648) Hydrate (B1144303) | 4-Aminofuro[3,2-c]pyridine derivative |
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization
The two chlorine atoms on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. yonedalabs.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orglibretexts.org This reaction is widely used to form C-C bonds, typically for creating biaryl structures. For this compound, this reaction would allow the introduction of various aryl or vinyl substituents at the C4 and/or C6 positions.
While specific examples for this exact substrate are not prominent in the literature, studies on other dihalopyridines show that selective coupling is achievable. nih.gov The reactivity of aryl chlorides is generally lower than bromides or iodides, often requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos) and stronger bases. organic-chemistry.org By carefully selecting the catalyst, ligands, base, and reaction temperature, it should be possible to achieve either mono- or di-arylation of this compound. The relative reactivity of the C4 versus C6 position would likely be influenced by the electronic environment and steric hindrance, with some studies on dichloropyridines showing preferential reaction at C4. nih.gov
| Component | Examples |
|---|---|
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3, PEPPSI-IPr, XPhos-Pd-G3 |
| Ligand | SPhos, XPhos, RuPhos, PCy3, P(t-Bu)3 |
| Base | K3PO4, K2CO3, Cs2CO3, NaOt-Bu |
| Solvent | Toluene, Dioxane, THF, DMF, Water (with surfactants) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgnumberanalytics.comcapes.gov.br This reaction provides a direct route to synthesize arylamines, which are prevalent in pharmaceuticals. youtube.com
This compound is an excellent candidate for this transformation. The reaction would involve treating the dichlorofuropyridine with an amine in the presence of a palladium catalyst and a strong base, such as sodium tert-butoxide (NaOt-Bu). organic-chemistry.org Similar to the Suzuki coupling, the choice of ligand is critical for achieving high yields and turnover numbers, with bulky phosphine ligands being particularly effective. youtube.com This methodology would allow for the introduction of a wide range of primary and secondary alkyl- and arylamines at the C4 and C6 positions. Regioselective mono-amination could potentially be achieved by controlling stoichiometry and reaction conditions, yielding valuable intermediates for further diversification.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper(I), is a fundamental method for synthesizing alkynyl-substituted aromatic and heteroaromatic compounds. organic-chemistry.org
Applying the Sonogashira coupling to this compound would enable the installation of alkyne functionalities. These products are valuable as the triple bond can undergo a wide variety of subsequent transformations. Research on the regioselective Sonogashira coupling of 4,6-dichloro-2-pyrone, a structurally related dichlorinated heterocycle, showed a high preference for reaction at the 6-position. nih.gov This suggests that a similar regioselectivity might be observed for this compound, potentially allowing for selective functionalization at C6 over C4 under appropriate conditions. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgnih.gov
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |
| Copper Co-catalyst | CuI |
| Base | Triethylamine (Et3N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
Oxidation and Reduction Pathways of the Fused System
The oxidation and reduction of the furo[3,2-c]pyridine system can lead to new functionalized derivatives.
Oxidation: The pyridine nitrogen atom is susceptible to oxidation, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This transformation has been documented for the related benzofuro[3,2-c]pyridine system. researchgate.net The resulting N-oxide is a versatile intermediate; the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, often with altered regioselectivity compared to the parent pyridine.
Reduction: The dichloropyridine ring can undergo reductive dehalogenation. For example, chloro-substituted furo[3,2-c]pyridine derivatives have been reduced to their corresponding amino derivatives using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst, which simultaneously reduces a nitro group if present and can effect dehalogenation. A more direct dehalogenation can be achieved using zinc and acetic acid, as demonstrated in the conversion of 1-chloro benzofuro[3,2-c]pyridine to benzofuro[3,2-c]pyridine. researchgate.net Catalytic hydrogenation (e.g., H₂/Pd-C) is another common method for removing halogen atoms, although this could also potentially reduce the furan ring under more forcing conditions.
Ring-Opening Reactions of the Furan Moiety
The stability of the aromatic furan ring in furo[3,2-c]pyridines is significant, and its cleavage generally requires specific and often forcing conditions. While direct experimental data on the ring-opening of this compound is not extensively documented in the reviewed literature, the reactivity of related furo[3,2-c]pyridine systems, particularly hydrogenated derivatives, offers insights into potential pathways.
One established method for furan ring cleavage is through acid-catalyzed hydrolysis. For instance, the treatment of tetrahydrofuro[3,2-c]pyridines with Brønsted acids can induce the opening of the furan ring to yield 1,4-dicarbonyl compounds. clockss.orgresearchgate.netbeilstein-journals.orgnih.gov This transformation is understood to be a reversible process. researchgate.net In a specific example, the acid-catalyzed reaction of a tetrahydrofuro[3,2-c]pyridine derivative in the presence of an acid like hydrochloric acid in 1,4-dioxane (B91453) led to the formation of a 3-(2-oxopropyl)piperidin-4-one. researchgate.net This resulting 1,4-diketone could then potentially be utilized in subsequent reactions, such as a Paal-Knorr synthesis to form a new heterocyclic ring. clockss.orgresearchgate.net
Oxidative cleavage presents another potential route for the ring-opening of the furan moiety in this compound. General methods for the oxidative cleavage of furans can lead to the formation of dicarboxylic acids or their derivatives, effectively unmasking a latent carboxylic acid functionality. However, the specific application of such oxidative methods to the this compound core has not been detailed in the available research.
It is important to note that the electron-withdrawing nature of the dichloropyridine ring fused to the furan may influence the conditions required for these ring-opening reactions compared to simpler furan derivatives.
Derivatization via Post-Functionalization Strategies
The two chlorine atoms on the pyridine ring of this compound are key sites for a variety of post-functionalization reactions, enabling the synthesis of a diverse library of derivatives. The primary strategies for modifying this core structure involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4/C6 respectively). nih.govekb.egresearchgate.net In the case of this compound, both chlorine atoms are in activated positions (C4 and C6), making them susceptible to displacement by a range of nucleophiles.
Research on analogous 4-chlorofuro[3,2-c]pyridine systems has demonstrated the feasibility of nucleophilic substitution with various nucleophiles. researchgate.net In these studies, the chlorine atom at the 4-position was successfully displaced by alkoxides and cyclic secondary amines. researchgate.net For example, reaction with sodium ethoxide, propoxide, or isopropoxide resulted in the corresponding 4-alkoxy derivatives. researchgate.net Similarly, treatment with cyclic secondary amines like morpholine, piperidine, and pyrrolidine (B122466) afforded the respective 4-amino-substituted furopyridines. researchgate.net
The following table summarizes the nucleophilic substitution reactions performed on a 4-chloro-2-(3-pyridyl)furo[3,2-c]pyridine model system, which provides a strong indication of the expected reactivity for this compound.
| Nucleophile | Reagent | Product | Reference |
| Ethoxide | Sodium Ethoxide | 4-Ethoxy-2-(3-pyridyl)furo[3,2-c]pyridine | researchgate.net |
| Propoxide | Sodium Propoxide | 4-Propoxy-2-(3-pyridyl)furo[3,2-c]pyridine | researchgate.net |
| Isopropoxide | Sodium Isopropoxide | 4-Isopropoxy-2-(3-pyridyl)furo[3,2-c]pyridine | researchgate.net |
| Morpholine | Morpholine | 4-(Morpholin-4-yl)-2-(3-pyridyl)furo[3,2-c]pyridine | researchgate.net |
| Piperidine | Piperidine | 4-(Piperidin-1-yl)-2-(3-pyridyl)furo[3,2-c]pyridine | researchgate.net |
| Pyrrolidine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-2-(3-pyridyl)furo[3,2-c]pyridine | researchgate.net |
Palladium-catalyzed cross-coupling reactions are also powerful tools for the derivatization of this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the sites of the chlorine atoms. Key examples of such transformations include:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would enable the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents. The regioselectivity of the coupling on dichloropyridines can often be controlled by the choice of ligands and reaction conditions. nih.govresearchgate.net
Sonogashira Coupling: This coupling reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would yield alkynyl-substituted furo[3,2-c]pyridines. arkat-usa.org These products can serve as versatile intermediates for further transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a direct method for the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This offers a complementary approach to the classical SNAr for the synthesis of amino-substituted derivatives.
The site-selectivity of these cross-coupling reactions on the this compound scaffold would be a critical aspect to consider, with the potential to selectively functionalize one chlorine atom over the other by carefully tuning the reaction parameters.
Structure Activity Relationship Sar and Rational Design in Furo 3,2 C Pyridine Chemistry
Elucidation of Key Structural Determinants for Biological Efficacy
The furan (B31954) ring of the furo[3,2-c]pyridine (B1313802) scaffold offers another site for structural modification to fine-tune biological activity. The nature of the substituents on the furan ring can impact the molecule's interaction with its biological target. pearson.com Oxidation of the furan ring, a metabolic process catalyzed by cytochrome P450 enzymes, can lead to the formation of reactive electrophilic intermediates. nih.gov The degree of substitution on the furan ring can influence the nature of these intermediates, with more substituted furans tending to form epoxides. nih.gov This metabolic susceptibility is a critical consideration in drug design, as the formation of reactive metabolites can lead to toxicity. nih.gov Therefore, the design of furo[3,2-c]pyridine derivatives often involves careful selection of furan ring substituents to balance biological activity with a favorable metabolic profile.
The pyridine (B92270) moiety of the furo[3,2-c]pyridine scaffold is a key determinant of its biological activity, and its substitution pattern plays a crucial role in modulating its pharmacological properties. The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions, which is a key feature for the binding of many pyridine-containing drugs to their targets. nih.gov The electronic properties of the pyridine ring can be tuned by the introduction of electron-donating or electron-withdrawing groups. For example, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors, the introduction of electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) on a phenyl ring attached to the scaffold led to an increase in antiproliferative activities. nih.gov The reactivity of the pyridine moiety can also be explored for further functionalization, such as through C-H amination and borylation reactions, allowing for the introduction of diverse substituents to optimize biological activity. nih.gov
The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. Conformational analysis of furo[3,2-c]pyridine derivatives, through computational modeling or experimental methods like X-ray crystallography, can provide valuable insights into their bioactive conformations. The relative orientation of the furan and pyridine rings, as well as the spatial arrangement of substituents, can dictate the molecule's ability to fit into the binding pocket of a target protein. For example, molecular modeling studies of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors suggested that they interact with the colchicine (B1669291) binding site by forming hydrogen bonds with specific amino acid residues. nih.gov Understanding the preferred conformations of active compounds allows for the design of new derivatives with improved shape complementarity to the target, potentially leading to enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Furo[3,2-c]pyridine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For furo[3,2-c]pyridine scaffolds, QSAR studies can help to identify the key physicochemical and structural features that govern their activity. nih.gov By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested derivatives. This allows for the prioritization of synthetic efforts towards compounds with a higher probability of success. For instance, a 2D-QSAR model was generated to determine the structural requirements for the CDK2 inhibitory activity of a series of pyridine derivatives, including furopyridines. nih.gov Such models can guide the rational design of more potent and selective inhibitors.
Scaffold Hopping and Bioisosteric Replacements in Furo[3,2-c]pyridine-Based Drug Discovery
Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry to discover novel chemotypes with improved drug-like properties while retaining the desired biological activity. nih.govresearchgate.net
Scaffold hopping involves replacing the core furo[3,2-c]pyridine scaffold with a different, but functionally equivalent, ring system. nih.govresearchgate.net This can lead to the discovery of new intellectual property and may improve properties such as synthetic accessibility, solubility, or metabolic stability. For example, the furo[3,2-c]pyridine ring system itself can be considered a bioisostere of the thieno[3,2-c]pyridine (B143518) ring, with both scaffolds showing potential antipsychotic activity, although likely through different mechanisms. nih.gov
Bioisosteric replacement focuses on the substitution of specific functional groups or fragments within the molecule with other groups that have similar physical or chemical properties. nih.govresearchgate.net This strategy is often used to fine-tune the potency, selectivity, or pharmacokinetic profile of a lead compound. In the context of furo[3,2-c]pyridine derivatives, a chlorine atom at a specific position could be replaced by another halogen, a methyl group, or a trifluoromethyl group to probe the importance of size, electronics, and lipophilicity for biological activity. researchgate.net These strategies, often guided by computational methods, are powerful tools in the optimization of furo[3,2-c]pyridine-based drug candidates. researchgate.netresearchgate.net
Ligand Design Principles based on SAR Data
The rational design of ligands based on the 4,6-dichlorofuro[3,2-c]pyridine scaffold is a nuanced process, guided by structure-activity relationship (SAR) data. This data, gleaned from the systematic modification of the core structure and subsequent evaluation of biological activity, provides a roadmap for optimizing potency, selectivity, and pharmacokinetic properties. While specific SAR data for this compound itself is not extensively available in public literature, general principles can be inferred from related furo[3,2-c]pyridine and other bicyclic heterocyclic scaffolds, particularly in the context of kinase inhibition.
The furo[3,2-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for a variety of biological targets. ekb.eg The design of new therapeutic agents often involves leveraging such scaffolds, which have demonstrated favorable drug-like properties. The following principles, drawn from broader studies on related compounds, can guide the design of novel ligands based on the this compound core.
A critical aspect of ligand design is understanding the key interactions between the ligand and its biological target. For kinase inhibitors, a common strategy involves designing molecules that can form hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The nitrogen atom in the pyridine ring of the furo[3,2-c]pyridine scaffold can act as a hydrogen bond acceptor, anchoring the molecule in the active site. The furan ring, being electron-rich, can participate in various non-covalent interactions.
The chlorine atoms at the 4 and 6 positions of the this compound scaffold offer strategic vectors for modification. These positions can be targeted for substitution reactions to introduce a variety of functional groups. The choice of substituent is dictated by the desired interaction with the target protein. For instance, introducing a bulky group at one of these positions could probe for steric tolerance in a binding pocket, while adding a hydrogen bond donor or acceptor could form new interactions and enhance binding affinity.
The following interactive data table illustrates hypothetical SAR data for a series of 4,6-disubstituted furo[3,2-c]pyridine derivatives, demonstrating how different substituents might influence inhibitory activity against a hypothetical kinase. This table is for illustrative purposes to demonstrate the principles of SAR and is not based on experimentally verified data for this compound.
| Compound ID | R1 (Position 4) | R2 (Position 6) | IC50 (nM) | Notes |
| 1 | Cl | Cl | >1000 | Starting scaffold with low activity. |
| 2 | OMe | Cl | 500 | Introduction of an electron-donating group at R1 improves activity. |
| 3 | Cl | NH2 | 250 | Amino group at R2 significantly enhances potency, likely through a new hydrogen bond. |
| 4 | OMe | NH2 | 100 | Combination of favorable substituents at both positions leads to a synergistic effect. |
| 5 | Ph | Cl | >1000 | A bulky phenyl group at R1 is not well-tolerated, leading to a loss of activity. |
| 6 | Cl | COOH | 800 | A carboxylic acid at R2 may introduce unfavorable charge or steric hindrance. |
This hypothetical data underscores the importance of systematic exploration of the chemical space around the core scaffold. The goal of such an exercise in rational drug design is to build a comprehensive understanding of the SAR, which can then be used to predict the activity of novel, un-synthesized compounds and guide the development of more effective and selective therapeutic agents.
Theoretical and Computational Studies on Furo 3,2 C Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) Studies for Mechanistic Insights and Regioselectivity
DFT calculations are instrumental in understanding reaction mechanisms and predicting the regioselectivity of chemical reactions. For chloro-substituted pyridine (B92270) systems, such as dichloropyridines, DFT has been used to study nucleophilic aromatic substitution (SNAr) reactions. These studies often focus on how substituents influence the reactivity and the preferred site of nucleophilic attack.
For instance, in the case of 3-substituted 2,6-dichloropyridines, the regioselectivity of reactions with nucleophiles like 1-methylpiperazine (B117243) was found to correlate with the Verloop steric parameter B1 of the substituent at the 3-position, rather than electronic or lipophilicity parameters. researchgate.net This highlights the importance of steric effects in directing the outcome of such reactions. In another example, DFT calculations on 2,4-dichloroquinazoline (B46505) precursors showed that the 4-position is consistently favored for nucleophilic attack, a finding that aligns with experimental observations. mdpi.com
The aryne distortion model, supported by DFT calculations, has been successfully applied to predict the regioselectivity of reactions involving 3,4-pyridynes. nih.gov Electron-withdrawing substituents can induce distortion in the aryne intermediate, leading to preferential attack at a specific carbon atom. nih.gov Similarly, DFT calculations on 4,6-dichloro-5-nitrobenzofuroxan revealed that the chlorine at the C4 position is selectively substituted by nucleophiles, a result explained by the calculated Mulliken charges which show a larger positive charge on C4 compared to C6. mdpi.com These examples underscore the power of DFT in providing a rationale for experimentally observed regioselectivity in halogenated heterocyclic systems.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, Fluorescence)
Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation of newly synthesized compounds. For pyridine derivatives, DFT calculations have been successfully employed to compute vibrational frequencies (FT-IR and FT-Raman), which show good agreement with experimental data. researchgate.net
Furthermore, machine learning approaches, in conjunction with DFT, are being developed to predict absorption spectra. nih.gov These methods use electronic descriptors from low-cost DFT calculations to estimate spectroscopic properties with high accuracy. nih.gov
Analysis of Aromaticity and Electronic Density Distribution
The aromaticity of the furo[3,2-c]pyridine (B1313802) system is a key determinant of its chemical behavior. Aromaticity is governed by a set of rules, including the molecule being cyclic, planar, fully conjugated, and having [4n+2] π electrons. masterorganicchemistry.com The condensed furoxan ring in compounds like 4,6-dichloro-5-nitrobenzofuroxan has been shown to alter the aromaticity of the carbocyclic frame, which in turn influences its reactivity. mdpi.com
DFT calculations allow for the analysis of the electronic density distribution within a molecule, providing insights into its reactive sites. For example, the calculation of Mulliken charges can identify atoms that are more susceptible to nucleophilic or electrophilic attack. mdpi.com This information is crucial for understanding and predicting the chemical behavior of 4,6-Dichlorofuro[3,2-c]pyridine.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of molecules and to understand the effects of the solvent environment. By simulating the motion of atoms over time, MD can reveal the preferred conformations of flexible molecules and the interactions between solute and solvent molecules. This is particularly relevant for understanding how a molecule like this compound might behave in a biological system or in a reaction medium. Recent research has utilized MD simulations to predict the assembly structures of complex molecules. rsc.org
Computational Modeling of Molecular Interactions and Binding Affinities
Understanding how a molecule interacts with biological targets, such as proteins, is fundamental to drug discovery. Computational modeling, including molecular docking and MD simulations, is widely used to predict the binding modes and affinities of small molecules to protein active sites.
For example, MD simulations have been used to study the binding of 4H-pyrano[3,2-c]pyridine analogues to the enzyme sterol 14α-demethylase (CYP51), a target for antifungal drugs. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.comresearchgate.net In studies of dipeptidyl peptidase IV (DPP IV) inhibitors, molecular docking and MD simulations have elucidated the interactions between hemorphins and the enzyme's active site. mdpi.comresearchgate.net Such computational studies can guide the design of more potent and selective inhibitors.
In Silico Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the in-silico exploration of reaction pathways and the characterization of transition states. This is crucial for understanding the kinetics and thermodynamics of a chemical reaction. DFT calculations can be used to locate transition state structures and calculate their energies, providing insights into the energy barriers of a reaction.
For instance, in the study of SNAr reactions of 2,4-dichloroquinazoline, DFT calculations using the ωB97X-D functional were performed to model the reaction and understand the observed regioselectivity. mdpi.com By mapping out the potential energy surface of a reaction, researchers can gain a detailed understanding of the reaction mechanism and identify the factors that control its outcome.
Virtual Screening and Molecular Docking for Target Identification (Pre-clinical focus)
Extensive searches of scientific literature and chemical databases have been conducted to gather information specifically on the chemical compound This compound for the purpose of outlining its preclinical target identification through virtual screening and molecular docking studies.
Following a comprehensive review, it has been determined that there are no publicly available research articles, patents, or database entries that specifically detail the use of virtual screening or molecular docking techniques for the identification of biological targets for This compound . The searches for the synthesis and general properties of this exact compound also did not yield any specific results, suggesting that it may be a novel or less-studied molecule within the scientific community.
While computational methods are widely applied to the broader class of furo[3,2-c]pyridines and other related heterocyclic systems to explore their potential as therapeutic agents, the specific data for the 4,6-dichloro substituted variant is not present in the available literature. Research on analogous structures, such as furo[2,3-b]pyridines and pyrrolo[3,2-c]pyridines, has shown engagement with a variety of biological targets, including protein kinases and enzymes involved in microbial metabolism. However, these findings are not directly applicable to This compound and any extrapolation would be scientifically unfounded.
Therefore, at present, a detailed report on the virtual screening and molecular docking for target identification of This compound cannot be provided due to the absence of specific research data.
The Ascendant Role of Furo[3,2-c]pyridines in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic compounds, the furo[3,2-c]pyridine core has emerged as a "privileged scaffold," a structural motif that demonstrates the ability to bind to a variety of biological targets with high affinity, thereby exhibiting a broad spectrum of pharmacological activities. This has led to its increasing prominence in the design and synthesis of new therapeutic agents.
The unique three-dimensional architecture of the furo[3,2-c]pyridine nucleus, arising from the fusion of a furan (B31954) ring to a pyridine ring, provides a rigid framework that can be strategically functionalized. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency. Furthermore, the presence of both oxygen and nitrogen heteroatoms offers opportunities for diverse hydrogen bonding interactions, a key factor in molecular recognition by biological macromolecules. The scaffold's chemical tractability allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for developing viable drug candidates.
The versatility of the furo[3,2-c]pyridine scaffold is underscored by its presence in a range of bioactive molecules targeting different disease areas. Its structural resemblance to purines, the fundamental components of nucleic acids, has made it a particularly attractive framework for the development of kinase inhibitors, a major class of anticancer drugs. Moreover, its ability to modulate the function of various receptors and enzymes has expanded its therapeutic potential to include treatments for central nervous system disorders, infectious diseases, and inflammatory conditions. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation medicines with improved efficacy and safety profiles.
Nature's Blueprint: Bioactive Furo[3,2-c]pyridine Natural Products
The furo[3,2-c]pyridine skeleton is not merely a synthetic invention but is also found in a number of naturally occurring compounds with significant biological activities. These natural products serve as a valuable source of inspiration for medicinal chemists, providing validated starting points for the design of novel therapeutic agents. The isolation and characterization of these molecules have shed light on the diverse pharmacological potential of the furo[3,2-c]pyridine core.
One notable example is neo-tanshinlactone , a tetracyclic natural product isolated from the traditional Chinese medicine Tanshen. nih.gov This compound has demonstrated selective inhibitory effects on the growth of certain breast cancer cell lines. nih.gov Specifically, it has shown high selectivity for SK-BR-3 cells, which overexpress the HER2 receptor, and ZR-75-1 cells, which are estrogen receptor-positive. nih.gov The discovery of neo-tanshinlactone's anticancer properties has spurred the development of synthetic derivatives with the aim of enhancing potency and optimizing drug-like properties.
Another important class of bioactive natural products featuring a related furo[3,2-c]pyran-4-one core includes inoscavin A and phelligridin F . nih.gov These compounds, along with others like niveulone , exhibit a range of biological effects, including cytotoxic and antiproliferative activities. nih.gov For instance, the phellifuropyranone, 2-(3,4-dihydroxyphenyl)-6-(2′-(3,4-dihydroxyphenyl)-E-ethenyl)furo[3,2-c]pyran-4-one, has been shown to possess antiproliferative activity against mouse melanoma and human lung cancer cells in vitro. nih.gov These findings underscore the therapeutic potential of this structural motif and provide a strong rationale for its further investigation in drug discovery programs.
The study of these bioactive natural products not only reveals novel chemical structures with therapeutic promise but also provides insights into their mechanisms of action and potential biological targets. This knowledge is invaluable for the rational design of new and improved furo[3,2-c]pyridine-based drugs.
Unlocking Therapeutic Potential: Biological Targets and Mechanisms of Action
The furo[3,2-c]pyridine scaffold has been extensively explored for its interaction with a wide array of biological targets, leading to the identification of potent modulators of key cellular processes. In vitro and pre-clinical studies have revealed the potential of these derivatives in several therapeutic areas, primarily driven by their ability to inhibit kinases, modulate receptors, and inhibit various enzymes.
Kinase Inhibition
The structural similarity of the furo[3,2-c]pyridine core to the purine (B94841) nucleus has made it a fertile ground for the discovery of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Furo[3,2-b]pyridine (B1253681) derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) . dntb.gov.uanih.govmedchemexpress.com Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded cell-active inhibitors with high selectivity for this kinase family. nih.gov The furo[2,3-c]pyridine (B168854) core has also been utilized to develop potent and selective inhibitors of B-Raf , a key protein in the MAPK signaling pathway that is frequently mutated in cancer. nih.gov Virtual and high-throughput screening efforts led to the evolution of initial hits into a series of furo[2,3-c]pyridine indanone oximes with significant B-Raf inhibitory activity. nih.gov
Furthermore, the broader furopyrimidine scaffold, a related heterocyclic system, has shown inhibitory activity against PI3K/AKT , another crucial signaling pathway in cancer. nih.gov This highlights the general applicability of furan-fused pyridine systems in targeting kinases. While not explicitly furo[3,2-c]pyridine, the pyranopyridone and pyranoquinolone scaffolds, which share structural similarities, have been found in alkaloids that exhibit anticancer activity by interfering with tubulin polymerization, a different but related mechanism of disrupting cell division. nih.govacs.org
Receptor Modulation
Furo[3,2-c]pyridine derivatives have also demonstrated the ability to modulate the activity of various G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are important drug targets.
Specifically, arylpiperazine derivatives of the furo[3,2-c]pyridine ring system have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors . nih.govacs.org However, their interaction with the dopamine (B1211576) D2 receptor was found to be weak. nih.gov Electrophysiological studies have indicated that these compounds have distinct effects on dopamine neurons, suggesting a complex mechanism of action that could be beneficial for the treatment of psychotic disorders. nih.gov The potential for these compounds to modulate adrenergic receptors has also been noted. nih.gov
Enzyme-Inhibiting Activities
Beyond kinases, the furo[3,2-c]pyridine scaffold has been investigated for its ability to inhibit other classes of enzymes. While direct evidence for the inhibition of HIV-1 Protease and Metalloproteases by this compound itself is limited in the provided context, the broader class of furan-containing heterocyclic compounds has shown promise in this area. For instance, tricyclic furanofuran derivatives have been incorporated as P2 ligands in highly potent HIV-1 protease inhibitors. nih.gov These inhibitors were designed to enhance interactions with the enzyme's active site. nih.gov This suggests that the furan moiety, a key component of the furo[3,2-c]pyridine system, can be a valuable structural element in the design of inhibitors for this important antiviral target.
Investigation of General Antimicrobial and Cytotoxic Activities in Cellular Models
A significant body of research has been dedicated to evaluating the general antimicrobial and cytotoxic effects of furo[3,2-c]pyridine derivatives, revealing a broad spectrum of activity against various pathogens and cancer cell lines.
In the realm of antimicrobial research, while specific studies on this compound are not detailed, the broader class of pyridine-containing compounds has demonstrated notable antimicrobial properties. nih.gov This provides a rationale for exploring the potential of furo[3,2-c]pyridine derivatives as novel antibacterial and antifungal agents. Natural products containing the related chromeno[3,2-c]pyridine skeleton have also been shown to exhibit antimicrobial and antivirus activities. nih.gov
The cytotoxic potential of furo[3,2-c]pyridine derivatives has been more extensively documented. Furo[3,2-c]pyran-4-one derivatives have been reported to show selective cytotoxicity against human lung cancer and liver cancer cell lines. nih.gov Furthermore, some furo[3,2-c]pyran-4-one derivatives have been found to induce genotoxic effects in human lymphocytes at high concentrations, as indicated by micronucleus formation. nih.gov The related pyrido fused indole (B1671886) frameworks, synthesized from pyridofuroindole systems, represent another class of compounds with potential cytotoxic activity. researchgate.net Additionally, the furopyrimidine scaffold is a key component of many reported cytotoxic agents. nih.gov The structural simplification of bioactive natural products containing pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone scaffolds has led to the development of analogues with low nanomolar antiproliferative properties in human cancer cell lines. nih.gov
Table of Investigated Biological Activities of Furo[3,2-c]pyridine Derivatives and Related Scaffolds
| Biological Target/Activity | Scaffold | Key Findings |
|---|---|---|
| Kinase Inhibition (CLKs) | Furo[3,2-b]pyridine | Potent and highly selective cell-active inhibitors. dntb.gov.uanih.gov |
| Kinase Inhibition (B-Raf) | Furo[2,3-c]pyridine | Highly potent and selective inhibitors identified. nih.gov |
| Receptor Modulation (Serotonin 5-HT1/5-HT2) | Furo[3,2-c]pyridine | Potent affinity observed for arylpiperazine derivatives. nih.govacs.org |
| Receptor Modulation (Dopamine D2) | Furo[3,2-c]pyridine | Weak interaction observed for arylpiperazine derivatives. nih.gov |
| Enzyme Inhibition (HIV-1 Protease) | Furanofuran (related) | Tricyclic derivatives used as potent P2 ligands. nih.gov |
| Cytotoxic Activity | Furo[3,2-c]pyran-4-one | Selective cytotoxicity against lung and liver cancer cells. nih.gov |
| Antimicrobial Activity | Chromeno[3,2-c]pyridine (related) | Natural products exhibit antimicrobial and antivirus activity. nih.gov |
Biological and Pharmacological Potential of Furo 3,2 C Pyridine Derivatives Excluding Clinical Data
Applications in Materials Science (e.g., Organic Electroluminescent Materials)
The furo[3,2-c]pyridine (B1313802) framework is a key component in the development of advanced materials, particularly for organic light-emitting diodes (OLEDs). bohrium.com Iridium(III) complexes incorporating furo[3,2-c]pyridine-based ligands have been designed and synthesized, exhibiting highly efficient phosphorescence with emission colors that can be tuned across the entire visible spectrum, from blue-green to deep-red. bohrium.comacs.org
These complexes demonstrate remarkable photoluminescence quantum yields (PLQYs), which are a measure of the efficiency of light emission. bohrium.comacs.org By modifying the chemical structure of the ligands, researchers have been able to achieve PLQYs in the range of 0.55 to 0.78 for emissions between 475 nm and 560 nm, and 0.10 to 0.34 for emissions between 590 nm and 640 nm. bohrium.comacs.org
When incorporated into OLED devices, these furo[3,2-c]pyridine-based phosphors have led to high-performance electrophosphorescence. bohrium.comacs.org For example, a novel iridium complex, (pfupy)₂Ir(acac), based on a furo[3,2-c]pyridine ligand, has been developed. rsc.org This complex exhibits an improved photoluminescence quantum yield of 0.80 and, when used in an OLED, achieved a record-high external quantum efficiency (EQE) of 30.5% without the need for light out-coupling technologies. rsc.org Even at high luminance levels of 1000 and 5000 cd/m², the EQE remained high at 26.6% and 25.6%, respectively, indicating excellent efficiency stability. rsc.org
Further modifications, such as the introduction of methoxy (B1213986) groups onto the phenyl ring of the furo[3,2-c]pyridine-based iridium complex, have been explored to improve solubility and facilitate low-cost, solution-based processing of OLEDs. researchgate.net These strategic molecular designs underscore the significant potential of furo[3,2-c]pyridine derivatives in the creation of full-color OLED displays and other advanced electronic materials. bohrium.comacs.org
Table 1: Performance of Furo[3,2-c]pyridine-Based OLEDs
| Emissive Color | External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | CIE Coordinates |
|---|---|---|---|
| Greenish-Blue | 20.0% | 46.6 | (0.25, 0.48) |
| Green | 31.8% | 89.0 | (0.30, 0.58) |
| Greenish-Yellow | 19.9% | 71.9 | (0.43, 0.54) |
| Orange | 16.6% | 38.9 | (0.62, 0.37) |
| Red | 12.0% | 16.7 | (0.66, 0.32) |
| Deep-Red | 8.5% | 7.3 | (0.70, 0.29) |
Data sourced from references bohrium.comacs.org
Utility as Photosensitizers in Photodynamic Applications
Furo[3,2-c]pyridine derivatives are also emerging as promising candidates for use as photosensitizers, particularly in the field of photodynamic therapy (PDT). Photosensitizers are molecules that, upon activation by light of a specific wavelength, can generate reactive oxygen species (ROS) that induce cell death. nih.gov This property is harnessed in PDT for the targeted destruction of cancer cells and pathogenic bacteria.
A novel photosensitizer based on a furo[2,3-c]pyridine (B168854) scaffold, named LIQ-TF, has been developed and has demonstrated aggregation-induced emission (AIE) characteristics. rsc.org This AIE-active photosensitizer exhibits near-infrared emission with a high quantum yield and is efficient at generating both singlet oxygen (¹O₂) and hydroxyl radicals (•OH). rsc.org These properties make it suitable for specific imaging and photodynamic ablation of Gram-positive bacteria, both in vitro and in vivo, highlighting its potential for combating multi-drug resistant bacterial infections. rsc.org
The fundamental principle of PDT involves the photosensitizer absorbing light and transferring the energy to molecular oxygen, creating cytotoxic ROS. nih.gov The development of new and effective photosensitizers is a key area of research in this field. While the direct application of 4,6-Dichlorofuro[3,2-c]pyridine as a photosensitizer is not extensively documented in the provided search results, the demonstrated potential of the broader furo[3,2-c]pyridine class of compounds in this area suggests a promising avenue for future research and development. The ability to generate ROS upon light activation is a critical parameter for a photosensitizer's efficacy.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies for 4,6-Dichlorofuro[3,2-c]pyridine
The synthesis of furo[3,2-c]pyridines, including chlorinated derivatives like this compound, is an area of active research. Traditional methods for creating the core structure often involve multiple steps and harsh reagents. For instance, one established route involves the conversion of substituted furopropenoic acids into their corresponding azides, which are then cyclized by heating to form furopyridones. These intermediates are subsequently aromatized using reagents like phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine (B1313802). researchgate.net
Future methodologies are aimed at improving efficiency, scalability, and sustainability. Novel approaches are emerging, such as:
Palladium-Catalyzed Reactions: One-pot syntheses using palladium catalysis combined with copper (Pd/C-Cu) have been developed for creating 2-substituted furo[3,2-b]pyridines. acs.orgrsc.org This strategy, often assisted by ultrasound irradiation, allows for sequential carbon-carbon and carbon-oxygen bond formations in a single vessel, streamlining the process. acs.orgrsc.org
Metal-Free Cyclizations: To enhance the green profile of the synthesis, metal-free approaches are being explored. An iodine-mediated oxidative tandem cyclization of enaminone amides offers a pathway to furopyridine derivatives without the need for transition metal catalysts. rsc.org
Pictet-Spengler Reaction: For related structures, the Pictet-Spengler reaction provides a method for synthesizing tetrahydrofuro[3,2-c]pyridines from readily available starting materials like 2-(5-methylfuran-2-yl)ethanamine and various aromatic aldehydes. acs.org
Cascade Reactions: Gold-catalyzed cascade cyclizations of diynamides have been shown to construct the furopyridinyl motif efficiently, forming multiple new bonds and rings in a single operation. dntb.gov.ua
These evolving synthetic strategies are crucial for enabling the large-scale and cost-effective production necessary for extensive medicinal chemistry studies and potential therapeutic development.
Integration of Artificial Intelligence and Machine Learning in Furo[3,2-c]pyridine Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and its application to the design of furo[3,2-c]pyridine derivatives holds immense promise. mdpi.com While specific studies on this compound are nascent, the principles are broadly applicable. AI and ML models can accelerate the design-make-test-analyze cycle in several ways:
Predictive Modeling: ML algorithms, such as neural networks and support vector machines, can be trained on existing data to predict the biological activity and physicochemical properties of novel furo[3,2-c]pyridine analogues. mdpi.comrsc.orgyoutube.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. These models can predict everything from target affinity and selectivity to absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
De Novo Design: Generative AI models can design entirely new furo[3,2-c]pyridine structures optimized for specific biological targets. mdpi.com By learning the relationships between chemical structures and biological functions, these algorithms can explore vast chemical space to propose novel candidates that human designers might overlook.
Uncertainty Quantification: A critical aspect of modern ML in drug design is the integration of uncertainty estimates with predictions. researchgate.net This allows for more informed decision-making, as the reliability of each prediction is taken into account when planning experiments. researchgate.net
By leveraging these computational tools, researchers can more rationally explore the structure-activity relationships (SAR) of the furo[3,2-c]pyridine scaffold, leading to the faster identification of potent and selective drug candidates. mdpi.comrsc.org
Exploration of New Biological Targets and Therapeutic Areas for Furo[3,2-c]pyridine Scaffolds
The furo[3,2-c]pyridine scaffold has demonstrated a wide range of biological activities, making it a "privileged structure" in medicinal chemistry. Research has identified its potential in several therapeutic areas, and future work will likely expand upon these findings and uncover new applications.
Current and emerging therapeutic targets include:
Oncology: Furo[3,2-c]pyridine derivatives have shown significant promise as anticancer agents.
BET Inhibitors: A series of furo[3,2-c]pyridin-4(5H)-one derivatives were identified as potent and highly selective inhibitors of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. researchgate.net The lead compound, XY153 , showed potent antiproliferative activity against multiple tumor cell lines, particularly acute myeloid leukemia (AML), suggesting a promising new therapeutic avenue. researchgate.net
Kinase Inhibitors: The related furo[2,3-b]pyridine (B1315467) scaffold has been identified in inhibitors of various protein kinases implicated in cancer, such as CDK2, B-Raf, Lck, and EGFR. nih.govresearchgate.net The furo[3,2-b]pyridine (B1253681) core is also a scaffold for potent and selective inhibitors of cdc-like kinases (CLKs). nih.gov
Central Nervous System (CNS) Disorders:
Antipsychotics: Early research into 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives revealed potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with behavioral effects indicative of potential antipsychotic activity. acs.org
Alzheimer's Disease: Furo[3,2-c]coumarin derivatives have been investigated as multi-target inhibitors for Alzheimer's disease. One study found a lead compound that acted as a mixed-type inhibitor of acetylcholinesterase (AChE) and a highly selective, submicromolar inhibitor of monoamine oxidase B (MAO-B). rsc.org
Hedgehog Pathway Modulation: A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines has been identified as sub-micromolar modulators of the Hedgehog signaling pathway, a critical pathway in developmental biology and cancer. nih.gov
The diverse bioactivity of this scaffold suggests that further screening and derivatization of compounds like this compound could lead to the discovery of novel agents for a wide array of diseases.
Advanced Characterization Techniques for Structural Elucidation and Reaction Monitoring
The precise synthesis and characterization of complex heterocyclic molecules like this compound rely on sophisticated analytical techniques. Future research will increasingly adopt advanced methods for both final product confirmation and real-time analysis of the synthetic process itself.
Structural Elucidation: Beyond standard spectroscopy, complex structures are being elucidated using a combination of advanced methods.
Multi-dimensional NMR: Techniques such as COSY, HSQC, and HMBC are critical for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex fused heterocyclic systems. nih.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. nih.gov Tandem mass spectrometry (MS/MS) is used to analyze fragmentation pathways, which can help in identifying metabolites and characterizing the core structure of related compounds like furo[3,2-c]tetrahydroquinoline derivatives. rsc.org
Computational Analysis: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. They can predict stable conformers, theoretical NMR chemical shifts, and vibrational frequencies (FT-IR), providing a deeper understanding of the molecular structure. acs.org
Reaction Monitoring and Process Analytical Technology (PAT): To optimize synthetic routes, researchers are moving from traditional offline analysis to real-time, in-situ monitoring.
In-line Spectroscopy: Process Analytical Technology (PAT) utilizes tools like in-situ Fourier Transform Infrared (FTIR), Raman, and UV-Vis spectroscopy to monitor reactions as they happen. mdpi.comnih.govacs.org These techniques provide continuous data on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions and endpoints. mdpi.comorganic-chemistry.org
FlowNMR: High-resolution FlowNMR spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring. It offers detailed structural information and is inherently quantitative, making it ideal for studying reaction kinetics and mechanisms under actual process conditions.
Automated Systems: The integration of PAT with automated reaction platforms enables high-throughput experimentation and optimization. organic-chemistry.org These systems can autonomously explore reaction conditions to identify the most reactive and efficient pathways, significantly accelerating the development of synthetic methods.
Green Chemistry Approaches in Furo[3,2-c]pyridine Synthesis
The principles of green chemistry are becoming integral to the synthesis of N-heterocycles, aiming to reduce environmental impact and improve safety. rsc.org These approaches are highly relevant to the future production of this compound and its derivatives.
Key green chemistry strategies include:
Eco-Friendly Solvents: There is a strong push to replace hazardous organic solvents with greener alternatives. Water is an ideal choice due to its low cost, non-toxicity, and abundance. Bio-based solvents, such as ethyl lactate (B86563) and eucalyptol, are also gaining traction as sustainable options for the synthesis of nitrogen heterocycles.
Alternative Energy Sources: Microwave irradiation and ultrasound are being used to accelerate reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating. Ultrasound has been successfully applied to the Pd/C-Cu catalyzed synthesis of furo[3,2-b]pyridines. rsc.org
Catalysis: The development of more efficient and environmentally benign catalysts is a cornerstone of green synthesis. This includes using non-toxic, earth-abundant metal catalysts or moving towards metal-free catalytic systems. rsc.org Biocatalysis, which uses enzymes or whole organisms, represents another promising green alternative. rsc.org
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently green. They improve atom economy, reduce the number of synthetic steps, and minimize waste generation. rsc.org An eco-friendly, one-pot MCR using imidazole (B134444) as a catalyst in water has been developed for synthesizing related dihydrofuro[3,2-c]coumarins.
By adopting these green chemistry approaches, the synthesis of furo[3,2-c]pyridines can be made more sustainable, aligning with modern standards for chemical manufacturing.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,6-dichlorofuro[3,2-c]pyridine derivatives?
- The Suzuki-Miyaura coupling reaction is a key method for functionalizing furopyridine scaffolds. For example, 4-chlorofuro[3,2-c]pyridine reacts with arylboronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) in dichloromethane to yield aryl-substituted derivatives like 4-phenylfuro[3,2-c]pyridine . This method is versatile but may require optimization due to variable yields (e.g., 20.2% for 4-phenyl derivatives) .
Q. How are furo[3,2-c]pyridine derivatives characterized post-synthesis?
- Structural confirmation relies on ¹H and ¹³C NMR spectroscopy to identify substituent positions and assess purity. Column chromatography (silica gel) is typically used for purification . Mass spectrometry and elemental analysis further validate molecular composition .
Q. What are standard protocols for evaluating the antimicrobial activity of these compounds?
- Disk diffusion or broth microdilution assays are employed to test antimicrobial efficacy against bacterial/fungal strains. Compounds are dissolved in DMSO, and activity is quantified via minimum inhibitory concentration (MIC) values. Positive controls (e.g., ampicillin) and solvent controls are essential to validate results .
Advanced Research Questions
Q. How can researchers address low yields in Suzuki coupling reactions involving 4-chlorofuro[3,2-c]pyridine?
- Low yields (e.g., 20.2% for 4-phenyl derivatives) may stem from steric hindrance, catalyst deactivation, or competing side reactions. Strategies include:
- Catalyst optimization : Testing Pd(OAc)₂ with ligands like SPhos or XPhos.
- Solvent selection : Switching from dichloromethane to toluene or THF to improve solubility.
- Reaction time/temperature : Prolonged heating (e.g., 24–48 hours) under reflux may enhance conversion .
Q. How should contradictory spectral data be resolved during structural elucidation?
- Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from tautomerism or impurities. Techniques include:
- 2D NMR (COSY, HSQC) to confirm connectivity.
- X-ray crystallography for unambiguous structural determination .
- High-resolution mass spectrometry (HRMS) to verify molecular formulas .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in antimicrobial derivatives?
- Systematic substitution : Introduce electron-withdrawing (e.g., -Cl, -CF₃) or donating (-OCH₃) groups at positions 4 and 6 to assess impact on activity.
- Metal complexation : Synthesize Cu(II) or Ni(II) complexes with furopyridine ligands to evaluate enhanced bioactivity via coordination .
- Comparative assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify selectivity patterns .
Q. What strategies mitigate decomposition during storage of halogenated furopyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
